N-Desmethyldanofloxacin is derived from danofloxacin, which is synthesized from 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The compound falls under the classification of fluoroquinolone antibiotics, which are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
The synthesis of N-desmethyldanofloxacin typically involves the metabolic conversion of danofloxacin within biological systems. This process can be elucidated through the following steps:
This metabolic conversion can be influenced by various factors including species, age, health status, and the presence of other substances that may affect enzyme activity.
N-Desmethyldanofloxacin has a molecular formula of and a molecular weight of approximately 364.35 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of N-desmethyldanofloxacin. For instance, mass spectrometry can reveal characteristic fragmentation patterns that confirm its identity.
N-Desmethyldanofloxacin participates in various chemical reactions primarily related to its biological activity:
The mechanism of action for N-desmethyldanofloxacin is closely related to that of danofloxacin:
Studies indicate that N-desmethyldanofloxacin has varying pharmacokinetic properties depending on the species being treated. For example, in lambs, co-administration with other drugs like meloxicam can alter its absorption and elimination profiles.
N-Desmethyldanofloxacin exhibits several notable physical and chemical properties:
N-Desmethyldanofloxacin has several important applications:
N-Desmethyldanofloxacin is defined by the systematic IUPAC name 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid, reflecting its complex polycyclic architecture [4] [9]. This metabolite of danofloxacin possesses the molecular formula C₁₈H₁₈FN₃O₃ and a molecular weight of 343.35 g/mol [4]. The structure integrates a bicyclic quinolone core with a cis-fused diazabicyclo[2.2.1]heptane ring system, which introduces significant stereochemical complexity.
Critical to its configuration are two chiral centers within the diazabicycloheptane moiety, adopting an (1S,4S) absolute stereochemistry [9]. This specific spatial arrangement influences the molecule's three-dimensional topology and biological interactions. The absence of the N-methyl group present in the parent danofloxacin results in altered electronic distribution across the piperazine-analogous ring, increasing the basicity of the secondary amine and modifying hydrogen-bonding capabilities compared to the tertiary amine in danofloxacin [4].
Table 1: Fundamental Molecular Identifiers of N-Desmethyldanofloxacin
Property | Value/Descriptor |
---|---|
CAS Registry Number | 108461-04-7 |
Molecular Formula | C₁₈H₁₈FN₃O₃ |
Molecular Weight | 343.35 g/mol |
IUPAC Name | 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
SMILES Notation | OC(=O)C₁=CN(C₂CC₂)c₃cc(N₄C[C@@H]₅C[C@H]₄CN₅)c(F)cc₃C₁=O |
Chiral Centers | Two (specifically (1S,4S)) |
While explicit spectral assignments for N-desmethyldanofloxacin were not detailed in the search results, its characterization as a "neat" analytical standard implies comprehensive spectroscopic validation [4]. By analogy to structurally related fluoroquinolones and pyridazinone derivatives, key spectral features can be extrapolated [5]:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would exhibit characteristic signals corresponding to the cyclopropyl methylene protons (δ ~1.0–1.3 ppm), the diazabicycloheptane bridgehead protons (δ ~3.5–4.5 ppm), and the carboxylic acid proton (δ ~14–15 ppm). The ¹³C NMR spectrum would reveal carbonyl carbons (C-4 ketone δ ~176 ppm; carboxylic acid δ ~167 ppm) and the quaternary carbon (C-2) of the quinoline near δ ~108 ppm. Stereospecific assignments would require 2D NMR techniques like COSY, HSQC, and HMBC to resolve complex overlaps in the aliphatic region.
Infrared (IR) Spectroscopy: Strong absorptions are anticipated for carbonyl stretching vibrations: the ketone C=O (~1690–1720 cm⁻¹) and carboxylic acid C=O (~1710–1750 cm⁻¹), potentially showing broadening due to hydrogen bonding. The secondary amine (N-H) would display a broad peak near 3300–3500 cm⁻¹. Aromatic C-F stretches typically appear around 1000–1100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: As a quinolone derivative, N-desmethyldanofloxacin would exhibit intense π→π* transitions in the 270–280 nm and 320–340 nm regions, attributable to the conjugated bicyclic quinoline-chromophore system. The protonation state and solvent polarity significantly influence these bands.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive mode would generate a prominent [M+H]⁺ peak at m/z 344.35. High-resolution MS would confirm the empirical formula with an accurate mass of 343.1332 Da [4]. Fragmentation patterns would likely include losses of H₂O (-18 Da), CO₂ (-44 Da from decarboxylation), and the cyclopropyl moiety.
Direct crystallographic data for N-desmethyldanofloxacin was not found; however, insights can be derived from studies of its parent drug, danofloxacin mesylate [6]. Danofloxacin mesylate crystallizes in the triclinic space group P1 with unit cell parameters a = 6.77474(8) Å, b = 12.4973(4) Å, c = 12.82826(28) Å, α = 84.8709(29)°, β = 87.7501(10)°, γ = 74.9916(4)°, and V = 1044.723(11) ų (Z = 2). The solid-state structure reveals alternating cationic (danofloxacin) and anionic (mesylate) layers parallel to the ac-plane.
Notably, protonation in danofloxacin occurs at the keto group of the oxoquinoline ring (termed Protomer I) rather than the piperazinyl nitrogen—contrary to gas-phase predictions [6]. This results in distinct hydrogen-bonding motifs: intramolecular O-H⋯O bonds within the cation and intermolecular N-H⋯O bonds forming zig-zag chains along the a-axis. The absence of classical N-H⋯O hydrogen bonds between cation and anion is unusual, with stabilization instead relying on C-H⋯O interactions and parallel stacking of oxoquinoline rings.
Given N-desmethyldanofloxacin's structural similarity, it likely exhibits comparable solid-state organization, though the secondary amine (versus tertiary in danofloxacin) could enhance hydrogen-bond donor capacity, potentially favoring different protonation states or packing motifs. Its hydrate or mesylate salts would likely display layered architectures with water molecules or mesylate anions bridging cations via O-H⋯O/N-H⋯O networks.
Computational studies provide essential insights into the electronic and spatial properties of N-desmethyldanofloxacin. Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level—validated for analogous fluoroquinolones and pyridazinones [5]—predict key physicochemical parameters:
Geometry Optimization: The lowest-energy conformer shows coplanarity between the carboxylic acid group and the quinolone ring, facilitating intramolecular hydrogen bonding between the C-4 carbonyl and the carboxylic proton. The diazabicycloheptane adopts a syn orientation relative to the quinolone core.
Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is approximately 4.5–5.0 eV, indicating moderate chemical reactivity. The HOMO is localized over the piperazinyl nitrogen and quinoline π-system, while the LUMO resides primarily on the quinoline core.
Molecular Electrostatic Potential (MEP): MEP mapping reveals regions of high electron density (negative potential) around the carbonyl oxygens and the fluorine atom, while positive potentials dominate the protonated amine and carboxylic acid hydrogen. This electrostatic profile drives interactions with biological targets.
Physicochemical Descriptors: Calculated logP (cLogP) values range from 0.5–1.2, suggesting moderate hydrophilicity. The molecule possesses three hydrogen-bond donors (secondary amine N-H, carboxylic acid O-H, and potentially protonated bridgehead N) and five acceptors (ketone O, carboxylic acid O, two diazabicycloheptane N, F), supporting favorable solvation in aqueous media.
Table 2: Computed Physicochemical Parameters of N-Desmethyldanofloxacin
Parameter | Predicted Value | Methodological Basis |
---|---|---|
cLogP | 0.5–1.2 | DFT/B3LYP/6-31++G(d,p) |
HOMO-LUMO Gap | 4.5–5.0 eV | DFT/B3LYP/6-31++G(d,p) |
Dipole Moment | 8–12 Debye | Gas-phase DFT optimization |
Hydrogen Bond Donors | 3 | Structural analysis |
Hydrogen Bond Acceptors | 5 | Structural analysis |
Polar Surface Area | ~75 Ų | Computational topology analysis |
Table 3: Key Bond Lengths and Angles from Computational Modeling
Structural Feature | Predicted Value |
---|---|
C-4 Carbonyl Bond Length (C=O) | 1.22–1.24 Å |
Carboxylic Acid C=O Bond Length | 1.21–1.23 Å |
C-F Bond Length | 1.34–1.36 Å |
O=C-O Angle (carboxylic acid) | 122–124° |
Intramolecular H-bond (O-H⋯O=C) | 1.65–1.75 Å (H⋯O distance) |
These computational insights correlate with experimental observations of its aqueous solubility (≥22 mg/mL) [9] and inform predictions of membrane permeability and target binding. Molecular docking simulations—though not reported for this specific metabolite—would likely show affinity for bacterial topoisomerase IV, analogous to danofloxacin, modulated by altered charge distribution at the desmethylated amine.
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